molecular formula C6H4Br2OS B13137099 3,4-Dibromo-5-methyl-2-thiophene aldehyde

3,4-Dibromo-5-methyl-2-thiophene aldehyde

Cat. No.: B13137099
M. Wt: 283.97 g/mol
InChI Key: UROATTXPFLNJRW-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-methyl-2-thiophene aldehyde is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms and an aldehyde group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-5-methyl-2-thiophene aldehyde typically involves the bromination of 5-methyl-2-thiophene aldehyde. The reaction is carried out by dissolving 5-methyl-2-thiophene aldehyde in acetic acid and adding bromine slowly at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-5-methyl-2-thiophene aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Scientific Research Applications

3,4-Dibromo-5-methyl-2-thiophene aldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-methyl-2-thiophene aldehyde in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-5-methyl-2-thiophene aldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C6H4Br2OS

Molecular Weight

283.97 g/mol

IUPAC Name

3,4-dibromo-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3

InChI Key

UROATTXPFLNJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C=O)Br)Br

Origin of Product

United States

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